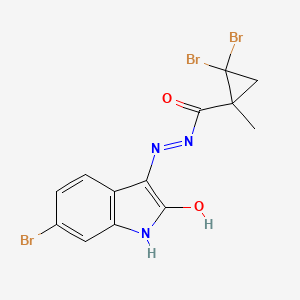![molecular formula C13H19N5 B6045048 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine](/img/structure/B6045048.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a key signaling pathway involved in cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have potential therapeutic benefits in a variety of diseases, including cancer.
作用机制
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine targets the ERK pathway by inhibiting the activity of the kinase MEK1/2, which is upstream of ERK. Inhibition of MEK1/2 prevents the activation of ERK, which is involved in cell proliferation and survival. Inhibition of the ERK pathway can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is important for tumor growth. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good stability. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine. One area of research is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to develop more potent and selective MEK inhibitors that can overcome the limitations of this compound. In addition, there is a need for further research to understand the mechanisms of resistance to MEK inhibitors, which can limit their efficacy in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
合成方法
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by coupling and deprotection steps to yield the final product. The synthesis has been optimized to yield high purity and high yield of the final product.
科学研究应用
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, breast cancer, pancreatic cancer, and lung cancer. This compound has also been tested in animal models of cancer and has shown efficacy in reducing tumor growth.
属性
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-6-7-13(18-15-9)14-8-4-5-12-10(2)16-17-11(12)3/h6-7H,4-5,8H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNSAYHAVDWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6045010.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B6045014.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6045021.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B6045023.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6045027.png)
![methyl N-[3-(3-chlorophenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6045031.png)
![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045036.png)
![2-hydroxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6045043.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045044.png)
![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)

